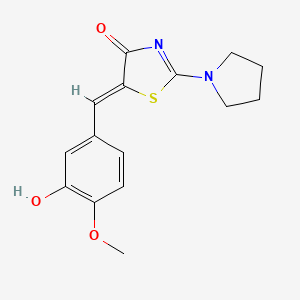
(4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one is a complex organic compound characterized by its unique structure, which includes chlorine and iodine atoms attached to a phenyl ring, and a thiazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-iodoaniline with 3-chlorobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the thiazolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In the industrial sector, (4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mécanisme D'action
The mechanism of action of (4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes critical for microbial survival or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-iodoaniline: A precursor in the synthesis of the target compound.
3-Chlorobenzaldehyde: Another precursor used in the synthesis.
Thiazolone derivatives: Compounds with similar thiazolone cores but different substituents.
Uniqueness
(4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine and iodine atoms, along with the thiazolone core, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H8Cl2INOS |
|---|---|
Poids moléculaire |
460.1 g/mol |
Nom IUPAC |
(4E)-2-(2-chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C16H8Cl2INOS/c17-10-3-1-2-9(6-10)7-14-16(21)22-15(20-14)12-8-11(19)4-5-13(12)18/h1-8H/b14-7+ |
Clé InChI |
XICNYYWMJCGCBP-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15011109.png)
![(2Z)-2-{[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15011115.png)
![4-chloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-(trifluoromethyl)aniline](/img/structure/B15011126.png)
![N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B15011132.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15011136.png)

![4-bromo-N-[2-({2-[(2-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011149.png)
![2-Amino-4-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15011153.png)
![2-chloro-5-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15011158.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011172.png)
![(3Z)-3-[2-oxo-2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15011177.png)
![4-{[(E)-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]oxy}phenyl)methylidene]amino}benzoic acid](/img/structure/B15011182.png)
![N-(3-chloro-4-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15011184.png)
![2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B15011200.png)
